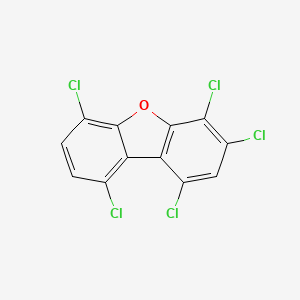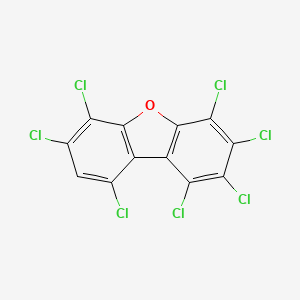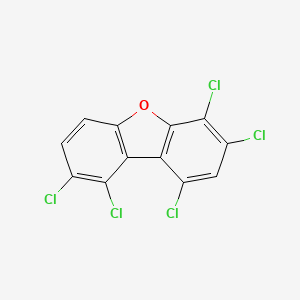
1,2,4,7-Tetrachlorodibenzo-P-dioxin
Descripción general
Descripción
1,2,4,7-Tetrachlorodibenzo-P-dioxin is a highly distributed environmental contaminant . It is released by industrial activities and can act as a reproductive toxicant and endocrine disruptor in all vertebrates . It is also known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
Dioxins and furans are the most notorious class of organochlorine toxicants in the environmental system. They are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce these compounds .Molecular Structure Analysis
The molecular structure of 1,2,4,7-Tetrachlorodibenzo-P-dioxin is similar to that of 2,3,7,8-Tetrachlorodibenzo-p-dioxin . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Dioxins, furans, and their analogues have received increased scientific interest in pollution and toxicology research due to their recalcitrant nature in the environment, bioaccumulation in lipids of cells of animals, and their general toxicities .Physical And Chemical Properties Analysis
1,2,4,7-Tetrachlorodibenzo-P-dioxin is a colorless solid with no distinguishable odor at room temperature . It has a molar mass of 321.96 g·mol −1, a density of 1.8 g/cm 3, a melting point of 305°C, a solubility in water of 0.2 μg/L, and a log P of 6.8 .Aplicaciones Científicas De Investigación
Carcinogenic and Health Impact Studies
1,2,4,7-Tetrachlorodibenzo-P-dioxin (TCDD) has been extensively studied for its carcinogenic effects and overall health impacts. One significant study found that high TCDD exposure results in an excess of all cancers combined, particularly in the highest exposed workers. This was determined through cohort mortality analyses involving chemical workers, indicating a positive linear trend in Standardized Mortality Ratios (SMRs) for all cancers combined and specifically for lung cancer with increasing exposure (Steenland, Piacitelli, Deddens, Fingerhut, & Chang, 1999).
Mutagenic and Genotoxic Effects
Another area of research has focused on the mutagenic and genotoxic effects of TCDD. The compound's severe adverse health effects have led to extensive research, especially due to its use in 'Agent Orange' during the Vietnam War. This review highlights the current understanding of the mutagenic and genotoxic effects of TCDD (Giri, 1986).
Environmental Contamination Studies
TCDD's environmental impact has also been a major research topic. A study measuring TCDD levels in adipose tissue of exposed and control persons in Missouri indicated significantly higher levels in the exposed group, providing a better index of exposure for evaluating health effects (Patterson et al., 1986). Additionally, efforts to identify TCDD in the environment due to the use of certain herbicides have been undertaken, highlighting the compound's potential for environmental accumulation (Shadoff, Hummel, Lamparski, & Davidson, 1977).
Analytical and Bioassay Techniques
Significant advancements have been made in developing analytical and bioassay techniques for detecting TCDD and assessing its toxicological impact. A study presents a rapid cleanup procedure and bioassay for determining TCDD toxicity equivalents in environmental samples, which offers a cost-effective alternative to chemical analysis for large-scale environmental monitoring (Schwirzer et al., 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-11-7(15)4-6(14)10(16)12(11)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHQCMJQUBTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073623 | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
71669-28-8 | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DHU4A3EL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















